![molecular formula C10H11F2N B13584713 Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13584713.png)
Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine is a compound of significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropyl group attached to a methanamine moiety, with two fluorine atoms positioned on the phenyl ring. The presence of fluorine atoms often enhances the biological activity and stability of organic compounds, making this compound a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine typically involves several key steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction using appropriate reagents and catalysts.
Introduction of Fluorine Atoms: The difluorophenyl group is introduced through a difluoromethylation process.
Formation of Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R, 2S)-2-(3,4-difluorophenyl)cyclopropylamine: A stereoisomer with similar structural features but different stereochemistry.
(1R, 2S)-2-(3,4-difluorophenyl)cyclopropylamine D-mandelates: A derivative used in pharmaceutical applications.
Uniqueness
Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine is unique due to its specific stereochemistry and the presence of the difluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
[(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4,7-8H,3,5,13H2/t7-,8-/m0/s1 |
Clé InChI |
TYTVBWPXIREWOF-YUMQZZPRSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)CN |
SMILES canonique |
C1C(C1C2=CC(=C(C=C2)F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


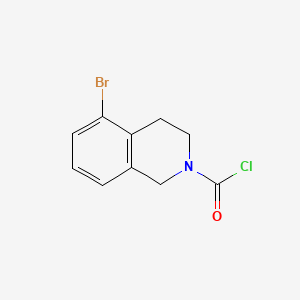

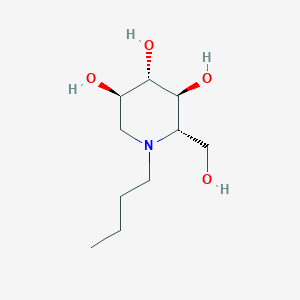

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
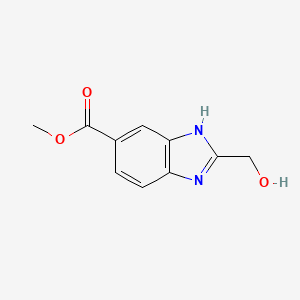
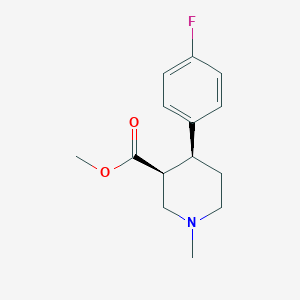
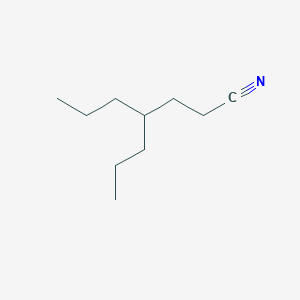
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)

![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II)](/img/structure/B13584684.png)
![1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)

